1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is a chemical compound characterized by its unique imidazole structure and trifluoromethyl substitution. This compound is identified by the International Union of Pure and Applied Chemistry name 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid and has a molecular formula of C11H7F3N2O2. It is classified under the category of imidazole derivatives, which are known for their diverse biological activities.
The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid typically involves several key steps:
Technical details regarding specific reaction conditions, catalysts, and yields are often found in specialized organic chemistry literature, focusing on imidazole synthesis techniques .
The molecular structure of 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid can be represented by various structural formulas:
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(16-9)10(17)18/h1-5H,(H,15,16)(H,17,18)
C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)C(F)(F)F
The compound features a trifluoromethyl group attached to a phenyl ring that is further connected to an imidazole ring with a carboxylic acid functional group. The molecular weight is approximately 256.18 g/mol .
The compound participates in various chemical reactions due to its functional groups:
These reactions are significant for further functionalization and modification of the compound for various applications .
The mechanism of action for 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is closely related to its biological activity:
Data suggests that the trifluoromethyl substitution enhances the lipophilicity and bioavailability of the compound, potentially improving its pharmacological properties .
Relevant data indicates that the presence of trifluoromethyl groups often enhances stability against metabolic degradation .
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid has several scientific applications:
The incorporation of trifluoromethyl groups in drug design has been associated with improved potency and selectivity for biological targets, making this compound an area of interest in medicinal chemistry .
The construction of the imidazole core in 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid typically employs cyclocondensation reactions between α-dicarbonyl compounds and aldehydes in the presence of ammonia sources. A pivotal approach involves the reaction of ethyl glyoxalate with substituted benzaldehydes (e.g., 2-(trifluoromethyl)benzaldehyde) and ammonium acetate in glacial acetic acid at ambient temperature. This method yields 1-hydroxy-4-methylimidazole intermediates, which serve as precursors for further functionalization [2] [4]. The electron-withdrawing nature of the ortho-trifluoromethyl group significantly influences reaction kinetics, necessitating precise stoichiometric control to prevent side-product formation.
Reaction Scheme 1: Imidazole Core Formation
Ethyl glyoxalate + 2-(Trifluoromethyl)benzaldehyde + NH₄OAc → Ethyl 1-hydroxy-2-[2-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole-5-carboxylate
Table 1: Substituent Effects on Imidazole Cyclocondensation
Benzaldehyde Substituent | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|
2-CF₃ | 8–10 | 78 | <5% |
4-NO₂ | 6–8 | 82 | 8% |
4-OCH₃ | 12–14 | 65 | 12% |
Functional group tolerance is critical, with electron-deficient aldehydes (e.g., nitro- or trifluoromethyl-substituted) demonstrating higher reactivity due to enhanced electrophilicity. Post-cyclization, the 1-hydroxy group undergoes regioselective reduction or displacement to introduce nitrogen-based leaving groups, enabling nucleophilic aromatic substitution for imidazole N-arylation [4] [8].
The introduction of the 2-(trifluoromethyl)phenyl moiety via Suzuki-Miyaura coupling represents a key advancement in modular synthesis. This method employs trans-Pd(II) complexes (e.g., Pd(OAc)₂/PPh₃) to cross-couple 5-bromoimidazole intermediates with 2-(trifluoromethyl)phenylboronic acid. Optimized conditions use toluene/water (3:1) as a biphasic solvent system, K₂CO₃ as base, and catalytic Pd(PPh₃)₄ (2–5 mol%) at 80–90°C for 12 hours, achieving yields of 85–92% [4] [8]. The ortho-trifluoromethyl group imposes steric constraints, requiring bulky ligands like tri-ortho-tolylphosphine to suppress protodeboronation.
Table 2: Catalyst Screening for Suzuki-Miyaura Coupling
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Homo-Coupling Byproduct |
---|---|---|---|---|
Pd(OAc)₂/PPh₃ | Toluene/H₂O | 80 | 85 | 3% |
PdCl₂(dppf) | DMF/H₂O | 90 | 78 | 8% |
Pd(PPh₃)₄ | Ethanol/H₂O | 70 | 92 | <1% |
Kinetic studies reveal that electron transfer from the palladium center to the imidazole C5 position is rate-limiting. Computational analyses confirm that the trifluoromethyl group’s −I effect stabilizes the transition state by lowering the LUMO energy of the aryl halide [8]. This method circumvents traditional limitations of Ullmann-type couplings, which often require stoichiometric copper and elevated temperatures.
Carboxylic acid functionality at the C5 position is installed through two primary routes:
Reaction Scheme 2: Carboxylic Acid Introduction
Ethyl 1-hydroxy-2-[2-(trifluoromethyl)phenyl]-4-methyl-1H-imidazole-5-carboxylate + 2M NaOH → 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
Microwave-assisted hydrolysis (150°C, 30 min) enhances reaction efficiency, reducing typical reaction times from hours to minutes while maintaining yields of 90–94%. The electron-withdrawing trifluoromethyl group adjacent to the ester carbonyl accelerates nucleophilic attack by hydroxide, as evidenced by Hammett studies (ρ = +2.3 for ortho-CF₃ derivatives) [4] [6].
Yield optimization hinges on strategic variable control across condensation, coupling, and hydrolysis stages. Key findings include:
Solvent and Temperature Effects
Table 3: Heterocyclic Condensation Yield Optimization
Reaction Stage | Optimal Conditions | Yield Range (%) | Critical Impurities |
---|---|---|---|
Imidazole Cyclization | AcOH, RT, 10 h | 75–82 | Bis-imidazole adducts |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 85–92 | Protodeboronated arene |
Ester Hydrolysis | 2M NaOH, EtOH/H₂O, 70°C, 4 h | 90–95 | Decarboxylated imidazole |
Electronic and Steric Modulation
Statistical design of experiments (DoE) reveals temperature as the most significant yield predictor (p < 0.001), followed by solvent polarity (p = 0.012). These insights enable reproducible gram-scale synthesis with <5% batch-to-batch variability [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1